2-(4-chlorophenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide
カタログ番号:
B2932108
CAS番号:
953149-70-7
分子量:
422.87
InChIキー:
RRMHLEBVGQSGNT-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
2-(4-chlorophenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide is a synthetic small molecule featuring an imidazo[1,2-b]pyridazine core, a scaffold recognized for its significant potential in medicinal chemistry research . The imidazo[1,2-b]pyridazine structure is a privileged heterocyclic system that has been extensively investigated for its diverse biological activities. Scientific studies on related analogs have shown that this class of compounds can act as potent and selective inhibitors of various enzymatic targets, such as phosphodiesterases (PDE) . For instance, certain imidazo[1,2-b]pyridazine derivatives have been identified as PDE10 inhibitors, suggesting potential research applications for understanding and modulating central nervous system (CNS) pathways . Furthermore, other closely related structures have been explored for their interaction with GABA-A receptors, indicating a broader scope for investigating neurological targets . The specific molecular architecture of this compound, which incorporates a 4-chlorophenylacetamide group linked to a methoxy-substituted phenyl ring, is designed to modulate properties like bioavailability and binding affinity. This compound is provided For Research Use Only and is intended for use in non-clinical, non-therapeutic laboratory investigations. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are strongly advised to consult the relevant Safety Data Sheet (SDS) prior to handling.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-29-19-8-5-15(18-13-27-20(24-18)9-10-22(26-27)30-2)12-17(19)25-21(28)11-14-3-6-16(23)7-4-14/h3-10,12-13H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMHLEBVGQSGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
N-(2-Fluoro-5-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl)-2-(4-Fluorophenyl)Acetamide
- Structural Differences :
- Substitution of 4-chlorophenyl with 4-fluorophenyl .
- Addition of a 2-fluoro group on the central phenyl ring.
- Implications :
- Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets compared to chlorine.
- The 2-fluoro substituent could influence steric interactions or metabolic stability.
2-(4-Ethoxyphenyl)-N-(4-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl)Acetamide
- Structural Differences :
- Replacement of 4-chlorophenyl with 4-ethoxyphenyl .
- The central phenyl group is substituted at the para position instead of meta .
2-Ethoxy-N-(2-Methoxy-5-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl)Benzamide
- Structural Differences :
- Acetamide bridge replaced with benzamide .
- Introduction of a 2-ethoxy group on the benzamide ring.
- Implications :
- Benzamide’s rigidity may restrict conformational flexibility, impacting binding kinetics.
- Ethoxy groups could modulate lipophilicity and membrane permeability.
N-(2-Methoxy-5-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl)Butyramide
- Structural Differences :
- Substitution of acetamide with butyramide .
- Absence of the 4-chlorophenyl group.
- Implications: Longer alkyl chains (butyramide) may enhance hydrophobic interactions but reduce solubility.
Key Structural and Functional Trends
Q & A
Basic: What synthetic strategies are recommended for achieving high-purity 2-(4-chlorophenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide?
Methodological Answer:
- Stepwise Functionalization : Begin with the preparation of the imidazo[1,2-b]pyridazine core via cyclization of 6-methoxypyridazine-2-amine with α-bromoacetophenone derivatives under reflux in ethanol (70–80°C, 6–8 hours) .
- Coupling Reactions : Use Ullmann or Buchwald-Hartwig coupling to attach the 4-chlorophenylacetamide moiety to the methoxyphenyl group. Optimize palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in anhydrous DMF at 100–120°C .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in methanol/water (7:3 v/v) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (400–600 MHz, DMSO-d₆) to confirm substitution patterns, particularly the methoxy groups (δ 3.8–4.0 ppm) and imidazo[1,2-b]pyridazine protons (δ 7.5–8.5 ppm). Assign aromatic protons using 2D-COSY and HSQC .
- X-ray Crystallography : Resolve the crystal structure to verify the spatial arrangement of the imidazo[1,2-b]pyridazine and acetamide moieties. Crystallize in dichloromethane/hexane and analyze using Mo-Kα radiation (λ = 0.71073 Å) .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI⁺), targeting the [M+H]⁺ ion at m/z 450.12 (calculated for C₂₃H₂₀ClN₃O₃) .
Basic: What in vitro models are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Anticancer Screening : Test cytotoxicity in NCI-60 cell lines (e.g., MCF-7, A549) using MTT assays (48–72 hours, 1–100 µM). Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
- Kinase Inhibition : Assess activity against kinases (e.g., EGFR, BRAF) via competitive binding assays (ADP-Glo™ Kinase Assay) at 10 µM. Prioritize kinases with structural homology to the compound’s imidazo-pyridazine core .
- Metabolic Stability : Use liver microsomes (human/rat) to estimate hepatic clearance. Incubate at 37°C with NADPH and quantify parent compound via LC-MS/MS .
Advanced: How can researchers resolve discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
- Mechanistic Profiling : Perform transcriptomics (RNA-seq) on sensitive vs. resistant cell lines to identify differentially expressed genes (e.g., apoptosis regulators, drug efflux pumps) .
- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct binding to hypothesized targets (e.g., kinases). Compare melting curves with/without compound treatment .
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate intracellular drug concentrations (LC-MS/MS) with cytotoxicity to rule out bioavailability issues .
Advanced: What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to the methoxy groups to enhance solubility and oral bioavailability .
- Formulation Optimization : Use lipid-based nanoemulsions (Labrafil®) or cyclodextrin complexes to improve aqueous solubility. Characterize particle size (DLS) and stability (48-hour incubation at 37°C) .
- Metabolic Blocking : Fluorinate metabolically labile positions (e.g., para to methoxy groups) to reduce CYP450-mediated oxidation. Validate via microsomal stability assays .
Advanced: How to design experiments to elucidate the mechanism of action (MoA)?
Methodological Answer:
- CRISPR-Cas9 Knockout Screens : Identify gene knockouts that confer resistance/sensitivity to the compound in HAP1 cells. Analyze enriched pathways (e.g., DNA repair, kinase signaling) .
- Phosphoproteomics : Quantify changes in phosphorylation events (LC-MS/MS) post-treatment to map kinase inhibition profiles .
- In Silico Docking : Model the compound’s interaction with potential targets (e.g., kinases) using Schrödinger Suite. Validate top hits with surface plasmon resonance (SPR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
